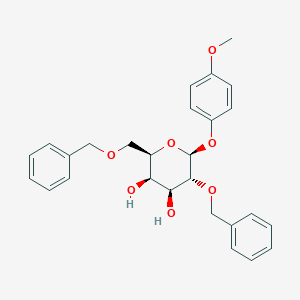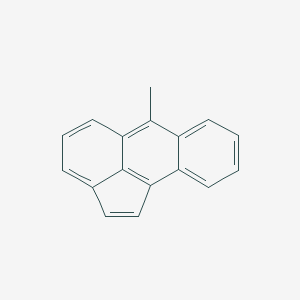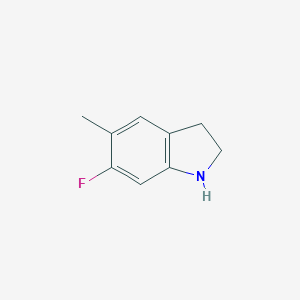
6-Fluoro-5-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-methylindoline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound belongs to the indoline family and is widely used in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
6-Fluoro-5-methylindoline has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has been found to possess significant antitumor activity and has been used as a lead compound for the development of new anticancer drugs. Additionally, 6-Fluoro-5-methylindoline has been found to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-5-methylindoline is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Efectos Bioquímicos Y Fisiológicos
6-Fluoro-5-methylindoline has been found to exhibit significant biochemical and physiological effects. Studies have shown that this compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it has been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Fluoro-5-methylindoline in lab experiments is its potent activity against cancer cells and bacteria. This makes it a valuable compound for the development of new drugs and antibiotics. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 6-Fluoro-5-methylindoline. One of the major areas of research is in the development of new drugs and antibiotics. This compound has shown significant activity against cancer cells and bacteria, making it a potential candidate for the development of new drugs and antibiotics. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 6-Fluoro-5-methylindoline is usually carried out using a multi-step process. The first step involves the condensation of 2-acetyl-1,2,3,4-tetrahydroquinoline with ethyl 2,2,2-trifluoroacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts reaction with anhydrous aluminum chloride, which leads to the formation of 6-Fluoro-5-methylindoline.
Propiedades
Número CAS |
162100-50-7 |
|---|---|
Nombre del producto |
6-Fluoro-5-methylindoline |
Fórmula molecular |
C9H10FN |
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
6-fluoro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 |
Clave InChI |
ILHXQOBTUCVYPL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1F)NCC2 |
SMILES canónico |
CC1=CC2=C(C=C1F)NCC2 |
Sinónimos |
1H-Indole,6-fluoro-2,3-dihydro-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



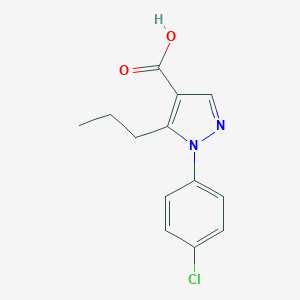
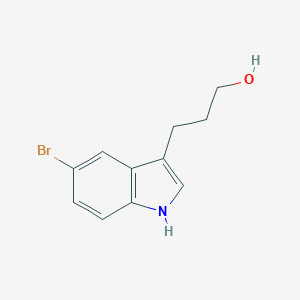
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
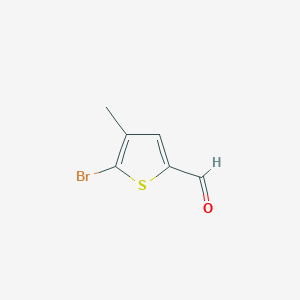
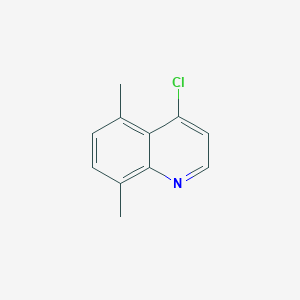
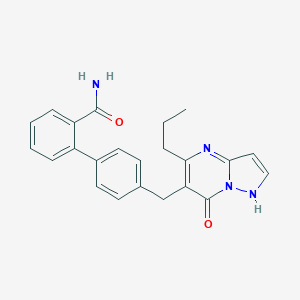
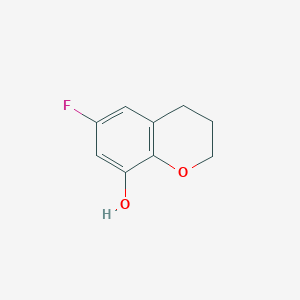
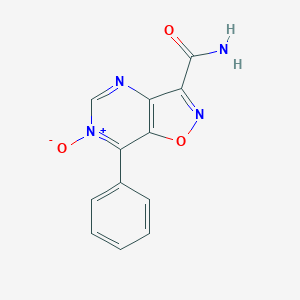
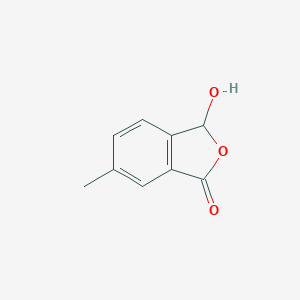
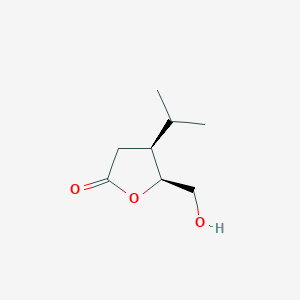
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
